(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable piperidine precursor.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions of the piperidine ring.
Hydroxymethylation: Addition of a hydroxymethyl group at the 2 position.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce piperidine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar chemical properties.
Piperidinone: An oxidized form of piperidine.
Hydroxymethylpiperidine: A compound with a hydroxymethyl group at a different position.
Uniqueness
(2S)-2beta-(Hydroxymethyl)piperidine-3beta,4beta-diol is unique due to the specific arrangement of hydroxyl and hydroxymethyl groups, which may confer distinct biological and chemical properties compared to other piperidine derivatives.
Properties
CAS No. |
921199-28-2 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
YZNNBIPIQWYLDM-HCWXCVPCSA-N |
Isomeric SMILES |
C1CN[C@H]([C@H]([C@H]1O)O)CO |
Canonical SMILES |
C1CNC(C(C1O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.